(S)-3-Amino-2-(naphthalen-2-ylmethyl)propanoic acid

Catalog No.
S14547920
CAS No.
M.F
C14H15NO2
M. Wt
229.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-3-Amino-2-(naphthalen-2-ylmethyl)propanoic aci...

Product Name

(S)-3-Amino-2-(naphthalen-2-ylmethyl)propanoic acid

IUPAC Name

(2S)-2-(aminomethyl)-3-naphthalen-2-ylpropanoic acid

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

InChI

InChI=1S/C14H15NO2/c15-9-13(14(16)17)8-10-5-6-11-3-1-2-4-12(11)7-10/h1-7,13H,8-9,15H2,(H,16,17)/t13-/m0/s1

InChI Key

VGGPAIUIZHYAIQ-ZDUSSCGKSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CC(CN)C(=O)O

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)C[C@@H](CN)C(=O)O

(S)-3-Amino-2-(naphthalen-2-ylmethyl)propanoic acid is a non-proteinogenic amino acid with the molecular formula C₁₄H₁₅NO₂ and a molecular weight of 229.28 g/mol. It features a naphthalene ring, which contributes to its unique properties, including its hydrophobic character and potential interactions with biological systems. The compound is characterized by its chiral center, which is significant for its biological activity and interactions with enzymes and receptors in living organisms .

Typical of amino acids. These include:

  • Esterification: Reacting with alcohols to form esters, which can be useful in synthesizing derivatives for research purposes.
  • Amidation: Forming amides with carboxylic acids or derivatives, which can be applied in drug design.
  • Decarboxylation: Under certain conditions, it may lose a carboxyl group, leading to the formation of amines.

These reactions can be utilized in synthetic organic chemistry to create more complex molecules or to modify the compound for specific applications.

The biological activity of (S)-3-Amino-2-(naphthalen-2-ylmethyl)propanoic acid is primarily attributed to its structural similarity to natural amino acids. It may exhibit:

  • Neurotransmitter Activity: As an analog of glutamate, it could potentially interact with glutamate receptors, influencing neuronal signaling.
  • Antioxidant Properties: Compounds with aromatic structures often possess antioxidant capabilities, which may contribute to cellular protection against oxidative stress.
  • Inhibition of Enzymatic Activity: The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

These activities make it a candidate for further research in pharmacology and biochemistry.

Several methods exist for synthesizing (S)-3-Amino-2-(naphthalen-2-ylmethyl)propanoic acid:

  • Chiral Pool Synthesis: Utilizing naturally occurring amino acids as starting materials to construct the desired compound while maintaining stereochemistry.
  • Asymmetric Synthesis: Employing chiral catalysts or reagents to ensure the formation of the (S)-enantiomer during synthesis.
  • Solid-phase Peptide Synthesis: Incorporating this amino acid into peptide chains through established protocols, allowing for the study of its properties in larger biological contexts .

(S)-3-Amino-2-(naphthalen-2-ylmethyl)propanoic acid has several applications:

  • Pharmaceutical Development: Its potential as a neurotransmitter analog makes it valuable in drug design targeting neurological disorders.
  • Biochemical Research: Used as a building block in peptide synthesis for studying protein interactions and functions.
  • Material Science: Investigated for incorporation into polymers or materials that require specific mechanical or chemical properties due to its unique structure.

Studies on the interactions of (S)-3-Amino-2-(naphthalen-2-ylmethyl)propanoic acid with various biomolecules are crucial for understanding its biological role:

  • Receptor Binding Studies: Investigating how this compound binds to neurotransmitter receptors can elucidate its potential effects on synaptic transmission.
  • Enzyme Inhibition Assays: Evaluating its ability to inhibit specific enzymes will help determine its utility in therapeutic contexts.
  • Cellular Uptake Studies: Understanding how cells absorb this compound can inform on its bioavailability and efficacy as a drug candidate .

Several compounds share structural similarities with (S)-3-Amino-2-(naphthalen-2-ylmethyl)propanoic acid, highlighting its uniqueness:

Compound NameCAS NumberStructural Features
(S)-2-Amino-3-(naphthalen-1-yl)propanoic acid55516-54-6Similar naphthalene structure but different position
(R)-2-Amino-3-(naphthalen-2-yl)propanoic acid122745-11-3Enantiomer with different stereochemistry
(R,S)-Boc-3-amino-2-(naphthalen-2-ylmethyl)propionic acid32939Boc-protected derivative used in peptide synthesis
(R,S)-Fmoc-3-amino-2-(naphthalen-2-ylmethyl)propionic acid454424-73-8Fmoc-protected form used for solid-phase synthesis

The uniqueness of (S)-3-Amino-2-(naphthalen-2-ylmethyl)propanoic acid lies in its specific stereochemistry and the presence of the naphthalene moiety, which influences its biological interactions and potential applications compared to these similar compounds .

XLogP3

0.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

229.110278721 g/mol

Monoisotopic Mass

229.110278721 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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